N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide
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Description
N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C16H20N8O and its molecular weight is 340.391. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of this compound are c-Met and VEGFR-2 kinases . These kinases play a crucial role in cell proliferation and angiogenesis, respectively. Inhibition of these targets can lead to the suppression of tumor growth and metastasis .
Mode of Action
The compound interacts with its targets by binding to the active sites of c-Met and VEGFR-2 kinases . This binding inhibits the phosphorylation of these kinases, thereby blocking the signal transduction pathways that promote cell proliferation and angiogenesis .
Biochemical Pathways
The compound affects the c-Met and VEGFR-2 signaling pathways . By inhibiting these pathways, the compound disrupts the processes of cell proliferation and angiogenesis, which are essential for tumor growth and metastasis .
Result of Action
The compound exhibits excellent antiproliferative activities against various cancer cell lines . It inhibits the growth of these cells in a dose-dependent manner and induces apoptosis . The compound also interferes with intracellular c-Met signaling, as verified by Western blot .
Biochemical Analysis
Biochemical Properties
It has been suggested that this compound may interact with various enzymes and proteins . For instance, some triazolo[4,3-a]pyrazine derivatives have been found to inhibit c-Met and VEGFR-2 kinases , suggesting that N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide might also interact with these or similar enzymes.
Cellular Effects
It has been reported that some triazolo[4,3-a]pyrazine derivatives can inhibit the growth of various cancer cell lines . Therefore, it is possible that this compound might also have similar effects on cell function.
Molecular Mechanism
It has been suggested that this compound might bind to c-Met and VEGFR-2 proteins, inhibiting their activity . This could potentially lead to changes in gene expression and cellular signaling pathways.
Properties
IUPAC Name |
1,3,5-trimethyl-N-[1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl]pyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N8O/c1-10-13(11(2)22(3)21-10)16(25)19-12-4-6-23(8-12)14-15-20-18-9-24(15)7-5-17-14/h5,7,9,12H,4,6,8H2,1-3H3,(H,19,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SITHSUUXILIRRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C(=O)NC2CCN(C2)C3=NC=CN4C3=NN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N8O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.